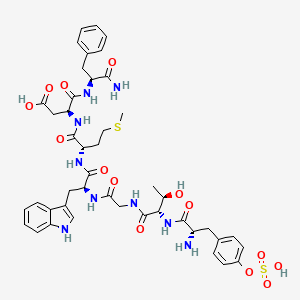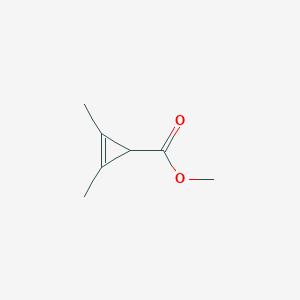
1,2-Dimethyl-3-carbomethoxycyclopropene
Vue d'ensemble
Description
“1,2-Dimethyl-3-carbomethoxycyclopropene” is a chemical compound with the formula C7H10O2 and a molecular weight of 126.1531 . The IUPAC Standard InChI is InChI=1S/C7H10O2/c1-4-5(2)6(4)7(8)9-3/h6H,1-3H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“this compound” has several physical and chemical properties. For example, its standard Gibbs free energy of formation (ΔfG°) is -154.41 kJ/mol, and its enthalpy of formation at standard conditions (ΔfH°gas) is -324.97 kJ/mol . The compound’s normal boiling point temperature (Tboil) is 451.71 K, and its critical temperature (Tc) is 647.10 K .
Applications De Recherche Scientifique
Catalytic Processes and Complex Formation
- Palladacycle Formation: A study by Hashmi, Grundl, and Bats (2000) explored the formation of a new palladacycle using dimethyl 3,3-dimethylcyclopropene-1,2-dicarboxylate, which could be a derivative or related compound to 1,2-Dimethyl-3-carbomethoxycyclopropene. This process involves complex organometallic reactions and could have implications in catalysis and organic synthesis (Hashmi, Grundl, & Bats, 2000).
Ring-opening Reactions
- Metal Carbenoids from Cyclopropenes: A 2015 paper by Archambeau, Miege, Meyer, and Cossy discusses the use of cyclopropenes in intramolecular cyclopropanation and C-H insertion reactions, involving metal carbenoids. Cyclopropenes like this compound could potentially be used in similar contexts (Archambeau, Miege, Meyer, & Cossy, 2015).
Polymer and Ligand Synthesis
- Synthesis of Organic Ligands: Karpov et al. (2016) investigated the synthesis of novel polycyano-containing organic ligands using carbanion cleavage of certain cyclopropene derivatives. While the specific focus was not on this compound, this research indicates potential applications in creating complex organic ligands (Karpov et al., 2016).
Gold-Catalyzed Rearrangements
- Rearrangement into Silylmethylene Cyclopropanes: Hiault, Archambeau, Miege, Meyer, and Cossy (2016) demonstrated that methoxymethyl ethers derived from certain cyclopropenyl compounds undergo gold-catalyzed rearrangement, leading to the formation of silylmethylene cyclopropanes. This shows the potential of cyclopropenes in catalytic rearrangements (Hiault et al., 2016).
Synthesis of Polycyclic and Heterocyclic Compounds
- Conformational Studies and Compound Synthesis: Akther, Islam, Rahman, Georghiou, Matsumoto, Tanaka, Thuéry, Redshaw, and Yamato (2016) synthesized a series of compounds illustrating the conformational behavior of certain metacyclophanes. The application of cyclopropene derivatives in such syntheses indicates their utility in creating complex molecular structures (Akther et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2,3-dimethylcycloprop-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-5(2)6(4)7(8)9-3/h6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBRSONWVHPZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C1C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175105 | |
| Record name | 1,2-Dimethyl-3-carbomethoxycyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20939-00-8 | |
| Record name | 1,2-Dimethyl-3-carbomethoxycyclopropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020939008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyl-3-carbomethoxycyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid](/img/structure/B3368297.png)
![1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)](/img/structure/B3368303.png)
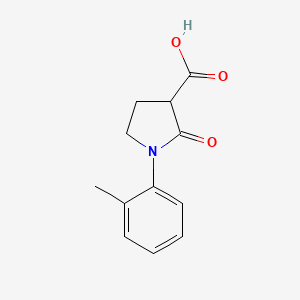


![[3-(3-Aminophenyl)phenyl]methanol](/img/structure/B3368337.png)
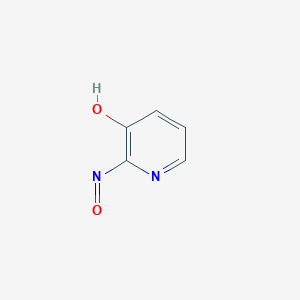
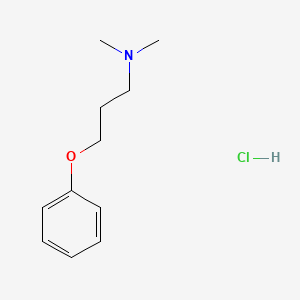



![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-triformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B3368395.png)

